
1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, commonly known as CMPP, is a compound of interest to scientists due to its various applications in both organic and inorganic chemistry. It has been used as a reagent in various organic syntheses, including the synthesis of heterocyclic compounds and pharmaceuticals. CMPP has also been used to study the mechanism of action of various enzymes and for biochemical and physiological research.
Aplicaciones Científicas De Investigación
CMPP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, for the preparation of heterocyclic compounds and pharmaceuticals. It has also been used to study the mechanism of action of various enzymes and for biochemical and physiological research. CMPP has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various drugs on the cardiovascular system.
Mecanismo De Acción
The exact mechanism of action of CMPP is not yet fully understood. However, it is believed that CMPP acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which in turn can lead to increased cognitive function and improved memory.
Biochemical and Physiological Effects
CMPP has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can lead to improved memory and cognitive function. CMPP has also been shown to have an anti-inflammatory effect and to be an antioxidant, which can be beneficial for the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CMPP in laboratory experiments has a number of advantages and limitations. One of the main advantages of using CMPP is its relative stability, which makes it suitable for use in organic synthesis. Additionally, CMPP is relatively inexpensive and easy to obtain, making it a cost-effective reagent. On the other hand, CMPP is a relatively toxic compound and must be handled with caution, making it unsuitable for use in certain laboratory experiments.
Direcciones Futuras
The potential future directions for CMPP are numerous. Further research is needed to better understand its mechanism of action and to identify its potential therapeutic applications. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as to identify potential adverse effects. Additionally, further research is needed to identify potential uses of CMPP in organic synthesis and to identify potential new applications of CMPP in scientific research. Finally, further research is needed to identify potential new methods for the synthesis of CMPP.
Métodos De Síntesis
CMPP can be synthesized through a number of different methods, including the direct synthesis of the carboxylic acid and the use of a Grignard reagent. The direct synthesis of CMPP involves the reaction of a chloroformate ester with a phenol and a base, such as sodium hydroxide. The Grignard reagent method involves the reaction of a Grignard reagent with a carboxylic acid. Both methods can be used to synthesize CMPP in a laboratory setting.
Propiedades
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-16-8-7-12(9-13(16)18)20-15(10-14(19-20)17(21)22)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLIJLPCVYILKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

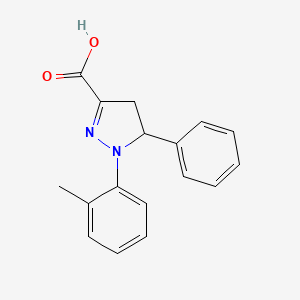


![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)
![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
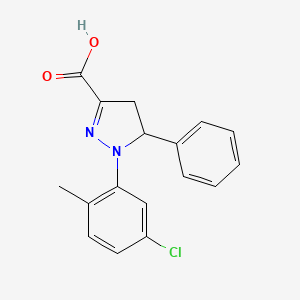
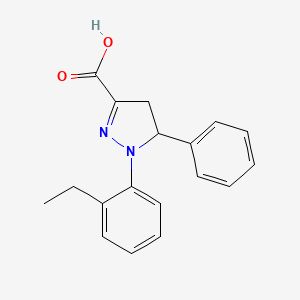
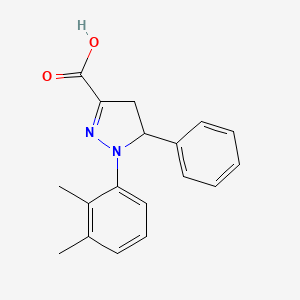
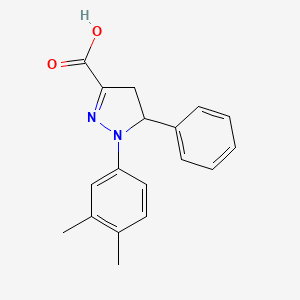


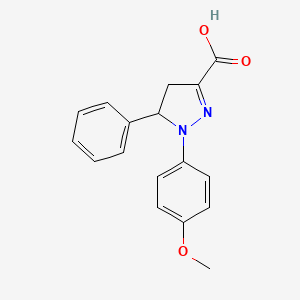

![5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6345065.png)